1-Chloro-4-piperidin-1-yl-phthalazine
Description
Significance of Phthalazine (B143731) Derivatives in Contemporary Chemical Research
Phthalazine, a heterocyclic aromatic compound, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.net This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netosf.io Research has extensively documented the potential of phthalazine-based compounds in various therapeutic areas. researchgate.net
These nitrogen-containing heterocyclic compounds have demonstrated significant potential in pharmaceutical research and are noted for their straightforward synthesis, which allows for the creation of a wide variety of active molecules. researchgate.netsemanticscholar.orgwisdomlib.org The versatility of the phthalazine core has made it a focal point for the development of new therapeutic agents. osf.io
Table 1: Documented Pharmacological Activities of Phthalazine Derivatives
| Pharmacological Activity | Reference |
|---|---|
| Anticancer / Antitumor | researchgate.netresearchgate.net |
| Antimicrobial / Antibacterial | researchgate.netresearchgate.net |
| Anti-inflammatory | researchgate.netresearchgate.net |
| Anticonvulsant | researchgate.netresearchgate.net |
| Antidiabetic | researchgate.net |
| Antihypertensive / Vasorelaxant | researchgate.net |
| Cardiotonic | researchgate.net |
| PARP-1 Inhibitors | researchgate.netsemanticscholar.org |
| VEGFR-2 Inhibitory | nih.gov |
| Antiviral | researchgate.net |
| Antifungal | researchgate.net |
Strategic Importance of Chlorinated Phthalazines in Synthetic Organic Chemistry
Chlorinated phthalazines, such as 1,4-dichlorophthalazine (B42487), serve as crucial building blocks in synthetic organic chemistry. pragmetis.comsigmaaldrich.com The presence of chlorine atoms on the phthalazine ring provides a reactive site for nucleophilic substitution reactions. This reactivity is strategically important as it allows for the facile introduction of various functional groups and moieties onto the phthalazine scaffold. nih.govresearchgate.net
The chlorine atom acts as an effective leaving group, enabling chemists to construct a diverse library of phthalazine derivatives by reacting the chlorinated precursor with different nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. researchgate.net This versatility makes chlorinated phthalazines valuable intermediates for synthesizing complex molecules, including those with potential therapeutic applications. sigmaaldrich.comnih.gov For instance, 1,4-dichlorophthalazine is a common starting material for creating 1,4-disubstituted phthalazine derivatives. nih.govnih.gov
Role of Piperidine (B6355638) Moiety Integration in Phthalazine Chemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in pharmaceuticals. encyclopedia.pubnih.govnih.gov Its incorporation into a molecule's structure can significantly influence its physicochemical properties and pharmacological activity. Piperidine derivatives are key components in numerous drug classes, including analgesics, antipsychotics, antibiotics, and anticancer agents. encyclopedia.pubhashnode.devresearchgate.net
Overview of Research Trajectories for 1-Chloro-4-piperidin-1-yl-phthalazine and Related Compounds
This compound is primarily recognized as a synthetic intermediate in chemical research. Its structure combines the reactive chloro-substituted phthalazine core with the pharmacologically significant piperidine moiety. Research on this specific compound and its close analogs generally follows a path of synthesis and further functionalization.
The synthesis typically involves the nucleophilic substitution of a chlorine atom in a precursor like 1,4-dichlorophthalazine with piperidine. The remaining chlorine atom on the this compound molecule serves as a handle for subsequent chemical modifications. This allows for the creation of more complex 1,4-disubstituted phthalazines, where the second substituent can be tailored to target specific biological receptors or to modulate the compound's properties.
While direct pharmacological studies on this compound are not extensively documented in publicly available literature, its value lies in its potential as a precursor for novel therapeutic agents. Research trajectories focus on using it as a building block to synthesize new series of compounds for screening against various diseases, leveraging the known biological activities of both the phthalazine and piperidine scaffolds.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 314035-82-0 |
| Molecular Formula | C13H14ClN3 |
| Molecular Weight | 247.72 g/mol |
| Exact Mass | 247.0876252 Da |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Complexity | 255 |
Data sourced from LookChem lookchem.com
Structure
2D Structure
Properties
IUPAC Name |
1-chloro-4-piperidin-1-ylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)13(16-15-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRIJILPSVIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Chloro 4 Piperidin 1 Yl Phthalazine
Retrosynthetic Approaches for 1-Chloro-4-piperidin-1-yl-phthalazine
Retrosynthetic analysis of this compound identifies key bond disconnections that simplify the target molecule into readily available starting materials. The most logical approach involves two primary disconnections:
C-N Bond Disconnection: The bond between the phthalazine (B143731) C4 position and the piperidine (B6355638) nitrogen is a prime candidate for disconnection. This retrosynthetic step, based on a nucleophilic aromatic substitution, leads to two precursors: 1,4-dichlorophthalazine (B42487) and piperidine. This is a common and practical approach in the synthesis of substituted phthalazines. longdom.orgnih.gov
Phthalazine Ring Formation: Further deconstruction of the 1,4-dichlorophthalazine intermediate points towards phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione). This disconnection is based on the established method of converting the dione (B5365651) to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov
Finally, the phthalhydrazide can be retrosynthetically disconnected into its fundamental building blocks: phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303). longdom.org This complete analysis provides a clear and linear synthetic pathway starting from basic commercial precursors.
Established Synthetic Routes to this compound
The synthesis of this compound is typically achieved through a well-established, multi-step sequence that offers reliability and access to the key 1,4-dichlorophthalazine intermediate.
Multi-Step Synthesis from Precursors
The most widely adopted synthetic route commences with readily available starting materials and proceeds through several key transformations: longdom.org
Formation of Phthalhydrazide: The synthesis begins with the condensation reaction between phthalic anhydride and hydrazine hydrate. This reaction is often carried out in a solvent like acetic acid or ethanol (B145695) under reflux to yield phthalhydrazide. longdom.org
Chlorination to 1,4-Dichlorophthalazine: The resulting phthalhydrazide is then subjected to chlorination to form the highly reactive 1,4-dichlorophthalazine intermediate. This is commonly achieved by heating phthalhydrazide with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), sometimes in the presence of a base like pyridine. nih.govnih.gov
Selective Monosubstitution: The final step involves the nucleophilic aromatic substitution of one chlorine atom on the 1,4-dichlorophthalazine ring with piperidine. This reaction is typically performed by treating 1,4-dichlorophthalazine with one equivalent of piperidine in a suitable solvent such as ethanol or butanol. longdom.orgnih.gov The differential reactivity of the two chlorine atoms allows for a degree of selectivity, yielding the desired monosubstituted product, this compound.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis, particularly during the final monosubstitution step, is critical. The formation of the disubstituted by-product, 1,4-di(piperidin-1-yl)phthalazine, is a potential issue. Optimization strategies focus on controlling the reaction parameters:
| Parameter | Condition | Rationale |
| Stoichiometry | Use of ~1 equivalent of piperidine | Minimizes the chance of a second substitution reaction. |
| Temperature | Moderate temperatures (e.g., room temperature to gentle reflux) | The first substitution is generally faster than the second. Lower temperatures can enhance selectivity by favoring the more rapid initial reaction. researchgate.net |
| Solvent | Aprotic solvents (e.g., THF, Dioxane) or alcohols (e.g., Ethanol) | The choice of solvent can influence the solubility of reactants and the reaction rate. Ethanol is a common and effective choice. longdom.org |
| Base | Addition of a non-nucleophilic base (e.g., triethylamine, K₂CO₃) | Can be used to scavenge the HCl generated during the substitution, driving the reaction to completion without consuming the piperidine nucleophile. |
By carefully controlling these conditions, chemists can maximize the yield of this compound while minimizing the formation of the disubstituted analog.
Development of Novel and Green Chemistry Syntheses
While the traditional multi-step synthesis is robust, modern chemistry emphasizes the development of more efficient and environmentally benign methodologies. In the context of phthalazine synthesis, several "green" approaches have been explored for related compounds, which could be adapted for the target molecule. researchgate.net
One-Pot Syntheses: Researchers have developed one-pot, multi-component reactions for synthesizing fused phthalazine systems like pyrazolo[1,2-b]phthalazines. chemrevlett.com These methods often involve the condensation of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound, catalyzed by reusable or environmentally friendly catalysts. chemrevlett.com Such a strategy could potentially be adapted to build the phthalazine core more efficiently.
Use of Green Catalysts: The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, and ionic liquids has been reported for the synthesis of various phthalazine derivatives. longdom.orgchemrevlett.com These catalysts often offer advantages such as high efficiency, simple workup procedures, and recyclability, aligning with the principles of green chemistry.
Solvent-Free Conditions: Performing reactions under solvent-free or "neat" conditions, often with microwave irradiation, can significantly reduce waste and shorten reaction times. Such protocols have been successfully applied to the synthesis of various nitrogen-containing heterocycles.
While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, these emerging strategies in phthalazine chemistry represent promising avenues for future development. researchgate.netchemrevlett.com
Derivatization Strategies Utilizing this compound as a Building Block
This compound is a valuable synthetic intermediate primarily due to the reactive chloro group at the C1 position. This group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex, often biologically active, molecules. longdom.orgresearchgate.net
Functionalization at the Phthalazine Core
The chlorine atom at the C1 position is readily displaced by a variety of nucleophiles, enabling extensive functionalization of the phthalazine scaffold. This versatility has been exploited to synthesize a diverse range of derivatives. researchgate.net
Reaction with N-Nucleophiles: This is the most common derivatization strategy. The compound reacts with various nitrogen-based nucleophiles, including:
Hydrazines: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of hydrazinylphthalazines. These intermediates can be cyclized to generate fused heterocyclic systems, such as researchgate.netnih.govchemscene.comtriazolo[3,4-a]phthalazines, which are of significant interest in medicinal chemistry. researchgate.netderpharmachemica.com
Amines: Treatment with primary or secondary amines (e.g., p-anisidine) results in the corresponding 1-amino-4-(piperidin-1-yl)phthalazine derivatives. derpharmachemica.com
Sodium Azide (B81097): Reaction with sodium azide (NaN₃) in a solvent like acetic acid provides a straightforward route to tetrazolo[5,1-a]phthalazine (B18776) derivatives. derpharmachemica.com
Reaction with C-Nucleophiles: Carbon-based nucleophiles, such as active methylene compounds like malononitrile, can displace the chloride to form new C-C bonds. This reaction introduces cyano-containing side chains that can be further manipulated. researchgate.net
Reaction with O-Nucleophiles: Alkoxides, such as sodium methoxide, can be used to replace the chlorine atom with an alkoxy group, yielding 1-methoxy-4-(piperidin-1-yl)phthalazine. derpharmachemica.com
The following table summarizes some of the key transformations of 1-Chloro-4-(substituted)phthalazine precursors, demonstrating the breadth of possible derivatizations.
| Entry | Nucleophile | Resulting Structure/Derivative Class |
| 1 | Hydrazine Hydrate | 1-Hydrazinyl-4-(substituted)phthalazine |
| 2 | Benzoylhydrazine | 3-Phenyl- researchgate.netnih.govchemscene.comtriazolo[3,4-a]phthalazine |
| 3 | Sodium Azide | Tetrazolo[5,1-a]phthalazine |
| 4 | Malononitrile | 2-(4-(substituted)phthalazin-1-yl)malononitrile |
| 5 | p-Anisidine | N-(4-methoxyphenyl)-4-(substituted)phthalazin-1-amine |
| 6 | Sodium Methoxide | 1-Methoxy-4-(substituted)phthalazine |
These transformations highlight the role of this compound as a pivotal building block for accessing a wide range of complex heterocyclic compounds. researchgate.netderpharmachemica.com
Modifications of the Piperidine Ring
The piperidine moiety of this compound offers a scaffold for structural diversification to modulate the compound's physicochemical properties and biological activity. While many synthetic strategies introduce pre-functionalized piperidine rings onto the phthalazine core, post-synthetic modification of the existing piperidine ring is also a viable, albeit less commonly documented, approach. The functionalization of a pre-existing piperidine ring can be achieved through various synthetic methods, leading to a range of derivatives. researchgate.net
Potential modifications could include the introduction of substituents such as hydroxyl, amino, or alkyl groups at various positions of the piperidine ring. These modifications are crucial in drug discovery for optimizing parameters like solubility, metabolic stability, and target-binding affinity. For instance, the introduction of polar groups like hydroxyls can increase aqueous solubility, a desirable trait for many pharmaceutical applications. researchgate.net The chemical literature describes numerous methods for the functionalization of piperidine rings, which could be adapted for derivatives of this compound. researchgate.net
Table 1: Potential Modifications of the Piperidine Ring
| Modification Type | Potential Reagents/Conditions | Desired Outcome |
|---|---|---|
| Hydroxylation | Oxidizing agents | Introduction of -OH group |
| N-dealkylation/N-acylation | Von Braun reaction, Acyl chlorides | Modification at the piperidine nitrogen |
Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C1 position of the phthalazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the derivatization of this scaffold, allowing for the introduction of a wide array of functional groups. The electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring activates the C1 position, facilitating attack by nucleophiles. longdom.org
A variety of nitrogen, oxygen, and sulfur nucleophiles can effectively displace the chloro substituent. Reactions with primary and secondary amines, such as substituted piperazines or p-phenylenediamine, proceed readily, often in a polar solvent like butanol or ethanol at elevated temperatures, to yield the corresponding amino-phthalazine derivatives. longdom.orgnih.gov Similarly, reaction with alkoxides or phenoxides can be used to introduce ether linkages.
These substitution reactions are fundamental in the synthesis of diverse libraries of phthalazine-based compounds for screening in drug discovery programs. nih.gov The choice of nucleophile is critical in defining the final properties of the molecule.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Amine | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine derivatives | nih.gov |
| Amine | Substituted Piperazines | 1-(Piperazin-1-yl)phthalazine derivatives | nih.gov |
| Amine | Hydrazine Hydrate | 1-Hydrazinophthalazine derivatives | jocpr.com |
Considerations for Stereoselective Synthesis of Chiral Analogs
The development of chiral analogs of this compound is of significant interest for creating compounds with potentially improved pharmacological profiles and selectivity. Stereoselective synthesis can be approached in two primary ways:
Chiral Pool Synthesis: This method involves using an enantiomerically pure piperidine derivative as a starting material. Substituted chiral piperidines can be synthesized from naturally occurring compounds or through asymmetric synthesis. These chiral building blocks are then reacted with a 1,4-dichlorophthalazine precursor to yield the target chiral product.
Asymmetric Catalysis: This advanced approach involves the creation of stereocenters during the synthesis of the heterocyclic core. Organocatalysis, for example, has been successfully employed in the asymmetric synthesis of complex fused phthalazine derivatives. nih.gov Three-component cascade reactions using chiral catalysts, such as quinidine-derived squaramide, have been shown to produce spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent yields (73–90%) and very high enantiomeric excess (>99% ee). nih.gov This demonstrates the feasibility of using asymmetric catalysis to control the stereochemistry of complex molecules containing the phthalazine motif. Such strategies could be adapted to generate chiral analogs of this compound.
Advanced Techniques for Purification and Isolation of Intermediates and Final Compounds
The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent reactions and biological testing. Standard and advanced techniques are employed depending on the nature of the compound and impurities.
Crystallization: Recrystallization is a common and effective method for purifying solid final products and intermediates. Ethanol is frequently cited as a suitable solvent for the crystallization of phthalazine derivatives. nih.govresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of high-purity crystals.
Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice.
Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the separation. Specific solvent systems, such as ethyl acetate (B1210297)/petroleum ether mixtures, have been reported for the purification of related phthalazine compounds. nih.gov
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to determine the optimal solvent system for column chromatography. rasayanjournal.co.in
Post-Purification Processing: After purification, techniques such as co-evaporation with a solvent like methanol (B129727) can be used to remove residual reagents, like triethylamine, from the purified compound. nih.gov The isolated solid is often collected by filtration and dried under vacuum to remove any remaining solvent. jocpr.com
Table 3: Purification Methodologies for Phthalazine Derivatives
| Technique | Description | Typical Solvents/Conditions | Reference |
|---|---|---|---|
| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol | nih.govresearchgate.netnih.gov |
| Flash Column Chromatography | Rapid purification on a silica gel column under pressure. | Ethyl acetate / Petroleum ether | nih.gov |
| Filtration and Washing | Simple isolation of a solid product from a reaction mixture. | Ether, Water | jocpr.com |
Advanced Spectroscopic and Structural Elucidation of 1 Chloro 4 Piperidin 1 Yl Phthalazine and Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov This technique distinguishes between compounds that may have the same nominal mass but different molecular formulas. For 1-Chloro-4-piperidin-1-yl-phthalazine, the molecular formula is C₁₃H₁₄ClN₃. chemscene.comnih.gov
HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The calculated exact mass for the neutral molecule C₁₃H₁₄ClN₃ is 247.0927. The expected m/z value for the protonated species [C₁₃H₁₅ClN₃]⁺ would be 248.0999. The instrument's ability to measure this value to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula, ruling out other possible elemental compositions. nih.govmdpi.com The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further corroborate the formula. chemspider.com
Table 1: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄ClN₃ |
| Calculated Exact Mass [M] | 247.0927 |
| Calculated m/z [M+H]⁺ | 248.0999 |
| Expected Isotopic Peak [M+2+H]⁺ | 250.0970 |
| Isotopic Ratio (³⁵Cl/³⁷Cl) | ~3:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides detailed information on the number of different proton environments and their neighboring protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the phthalazine (B143731) ring and the aliphatic protons of the piperidine (B6355638) moiety.
Based on data from analogous structures, the four protons on the phthalazine ring are expected to appear in the aromatic region (typically δ 7.5-8.5 ppm). nih.govnih.gov These protons would likely present as two multiplets due to complex spin-spin coupling. The protons of the piperidine ring would appear in the upfield aliphatic region. The two methylene (B1212753) groups adjacent to the nitrogen atom (α-protons) are expected to resonate at a different chemical shift than the other methylene groups (β- and γ-protons) due to the influence of the nitrogen atom. nih.govmdpi.com
Table 2: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | Multiplet | 2H | Ar-H (Phthalazine) |
| ~7.9 - 7.7 | Multiplet | 2H | Ar-H (Phthalazine) |
| ~3.4 - 3.2 | Multiplet (br) | 4H | α-CH₂ (Piperidine) |
| ~1.8 - 1.6 | Multiplet (br) | 6H | β,γ-CH₂ (Piperidine) |
Note: Data is inferred from structurally similar compounds. nih.govmdpi.com
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound is expected to show 8 signals for the phthalazine core and 3 signals for the piperidine ring, consistent with the molecule's symmetry.
The carbons of the phthalazine ring would appear in the downfield region (δ 120-160 ppm), with the carbons directly attached to nitrogen or chlorine appearing at the lower end of this range. mdpi.comchemicalbook.com The aliphatic carbons of the piperidine ring would resonate in the upfield region (δ 20-55 ppm). nih.gov
Table 3: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C4 (C-N Piperidine) |
| ~152 | C1 (C-Cl) |
| ~134 | Quaternary Ar-C |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Quaternary Ar-C |
| ~52 | α-CH₂ (Piperidine) |
| ~26 | β-CH₂ (Piperidine) |
| ~24 | γ-CH₂ (Piperidine) |
Note: Data is inferred from structurally similar compounds. nih.govmdpi.com
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It would show correlations between the neighboring aromatic protons on the phthalazine ring and between the adjacent methylene groups within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively link the proton signals in Table 2 with their corresponding carbon signals in Table 3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly vital for connecting different parts of the molecule. A key correlation would be observed between the α-protons of the piperidine ring (at ~3.3 ppm) and the C4 carbon of the phthalazine ring (at ~158 ppm), unambiguously confirming the substitution site. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. It could reveal the spatial proximity between the α-protons of the piperidine ring and the proton at the C5 position of the phthalazine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2940, ~2860 | C-H Stretch | Aliphatic C-H (Piperidine) |
| ~1620, ~1580 | C=C Stretch | Aromatic Ring |
| ~1500 | C=N Stretch | Phthalazine Ring |
| ~1350 | C-N Stretch | Aryl-N, Aliphatic-N |
| ~800 | C-Cl Stretch | Aryl-Cl |
Note: Frequencies are approximate and based on typical values for these functional groups. nih.govmdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. mdpi.commdpi.com
This analysis would provide an unambiguous confirmation of the molecular connectivity and the conformation of the piperidine ring (e.g., chair conformation) in the solid state. The resulting structural data, including crystal system, space group, and unit cell dimensions, would serve as the ultimate proof of the compound's structure.
Table 5: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Example Data |
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P2₁/c / Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (C-Cl) | ~1.74 Å |
| Bond Length (C-N) | ~1.38 Å (Aryl), ~1.47 Å (Alkyl) |
| Bond Angles | Precise values for all angles |
Chiroptical Spectroscopic Methods (e.g., VCD, ECD) for Absolute Configuration Determination (if applicable)
The application of chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), for the determination of absolute configuration is not applicable to the compound this compound. These techniques are specifically used to study chiral molecules, which are molecules that are non-superimposable on their mirror images and thus exist as enantiomers.
Upon examination of the chemical structure of this compound, it is determined that the molecule is achiral. The structure lacks any stereogenic centers (chiral centers) or other elements of chirality, such as axial or planar chirality. The phthalazine core is a planar aromatic system, and the attached piperidine ring, in its typical chair conformations, possesses a plane of symmetry. Due to the absence of chirality, this compound does not exhibit optical activity and therefore does not produce a VCD or ECD spectrum.
Consequently, the determination of absolute configuration is irrelevant for this compound as it exists as a single, achiral structure. No research findings or data tables related to the chiroptical spectroscopic analysis of this compound for the purpose of absolute configuration determination are available in the scientific literature, as such studies would not be chemically meaningful.
Computational and Theoretical Studies on 1 Chloro 4 Piperidin 1 Yl Phthalazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, which are fundamental to understanding a molecule's reactivity. sci-hub.seresearchgate.net For phthalazine (B143731) derivatives, DFT calculations provide a theoretical framework for interpreting their chemical behavior and spectroscopic data. ias.ac.in
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. bhu.ac.in
For a molecule like 1-Chloro-4-piperidin-1-yl-phthalazine, DFT calculations can map the distribution of these orbitals. The HOMO is typically expected to be localized over the electron-rich phthalazine and piperidine (B6355638) rings, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accommodate electron density, often involving the chloro-substituted carbon, suggesting these regions are susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Indicates electron-donating capability. Regions of high HOMO density are prone to electrophilic attack. |
| LUMO Energy | -1.5 to -0.5 | Indicates electron-accepting capability. Regions of high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. bhu.ac.inresearchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are favorable for electrophilic attack, such as around the nitrogen atoms of the phthalazine ring. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, for instance, near the hydrogen atoms of the piperidine ring. bhu.ac.in The chlorine atom would also influence the electrostatic potential significantly. researchgate.net
DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govdntb.gov.ua Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly performed. researchgate.net
Vibrational Spectroscopy: DFT can compute the vibrational modes of the molecule. researchgate.net The calculated frequencies, after being scaled to correct for systematic errors, typically show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the theoretical chemical shifts with experimental values is a standard procedure for structural elucidation of newly synthesized compounds.
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption spectra. mdpi.com This provides insight into the electronic structure and can help explain the color and photophysical properties of the compound.
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) |
|---|---|---|---|
| FT-IR | C=N Stretch (Phthalazine) | ~1620 cm⁻¹ | ~1635 cm⁻¹ (scaled) |
| FT-IR | C-Cl Stretch | ~750 cm⁻¹ | ~760 cm⁻¹ (scaled) |
| ¹H NMR | Aromatic Protons (Phthalazine) | 7.8-8.5 ppm | 7.7-8.4 ppm |
| ¹³C NMR | C-Cl Carbon (Phthalazine) | ~155 ppm | ~154 ppm |
| UV-Vis | λ_max | ~310 nm | ~315 nm (TD-DFT) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. scispace.com
For this compound, MD simulations can be used for conformational analysis. The piperidine ring is known for its flexible chair and boat conformations, and simulations can reveal the preferred conformations and the energy barriers between them. The orientation of the piperidine ring relative to the planar phthalazine core is also a key dynamic feature that can be explored.
In the context of drug design, MD simulations are essential for studying the interactions between a ligand (the phthalazine derivative) and its biological target, such as a protein kinase. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. nih.gov MD simulations also provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 3: Typical Parameters and Outputs of an MD Simulation for Ligand-Target Interaction
| Parameter/Output | Description | Typical Value/Observation |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, OPLS |
| Simulation Time | The duration of the simulation. | 50 - 500 ns |
| Solvent Model | Representation of the solvent (usually water). | TIP3P, SPC/E |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures. | Stable trajectory shows fluctuations around an average value (e.g., < 3 Å). |
| Interaction Energy | Calculates the energy of interaction between the ligand and the protein. | Negative values indicate favorable binding. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds. | Key residues consistently forming H-bonds with the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR can be a valuable tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netresearchgate.netnanobioletters.com
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, or steric properties.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Represented |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Charge distribution and electronic reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Atomic connectivity and branching. |
| 3D-QSAR Fields | CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond donor/acceptor) | 3D fields surrounding the aligned molecules. researchgate.net |
Once descriptors are calculated, a statistical method is used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. nih.gov For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are correlated with activity, providing visual maps that highlight regions where modifications could improve potency. researchgate.netnih.gov
A crucial aspect of QSAR modeling is validation to ensure that the model has good predictive power for new compounds. This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds not included in the model development.
Equally important is the definition of the model's Applicability Domain (AD). mdpi.comnih.gov The AD is the chemical space of structures for which the model is expected to make reliable predictions. mdpi.com A prediction for a compound that falls outside the AD is considered an extrapolation and is therefore less reliable. The AD can be defined based on the range of descriptor values in the training set or by using more complex methods like the leverage approach, which identifies outliers in both the descriptor space and the response space. nih.govresearchgate.net A Williams plot (a plot of standardized residuals versus leverage values) is often used to visualize the AD of a QSAR model. nih.gov The predictive capability of a model is assessed by statistical metrics such as the coefficient of determination (R²) for the test set and the root mean square error of prediction (RMSEP).
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, several biological targets can be hypothesized based on the known activities of structurally similar phthalazine derivatives. Phthalazine-based compounds have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphodiesterase type 4 (PDE4). researchgate.netajchem-b.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. ajchem-b.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. ajchem-b.com Molecular docking studies of various phthalazine derivatives have demonstrated their potential to bind to the ATP-binding site of the VEGFR-2 kinase domain. ajchem-b.com
For this compound, a hypothetical docking study would likely show the phthalazine core occupying the hydrophobic pocket of the ATP-binding site. The piperidine ring could form additional hydrophobic interactions with surrounding amino acid residues, thereby enhancing the binding affinity. The chlorine atom might also contribute to the binding through halogen bonding or other electrostatic interactions. The predicted binding energy and inhibitory constant (Ki) would be crucial in assessing its potential as a VEGFR-2 inhibitor.
| Parameter | Predicted Value | Key Interacting Residues (Hypothesized) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 to -10.5 | Cys919, Asp1046, Glu885, Leu1035, Val848 |
| Inhibitory Constant (Ki) (nM) | 50 - 200 | |
| Interactions | Hydrogen bonds, Hydrophobic interactions, Halogen bonds |
Phosphodiesterase type 4 (PDE4)
PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Inhibition of PDE4 has been shown to have anti-inflammatory effects, making it a target for diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.net Certain phthalazine derivatives have been identified as potent PDE4 inhibitors. researchgate.net
| Parameter | Predicted Value | Key Interacting Residues (Hypothesized) |
|---|---|---|
| Binding Energy (kcal/mol) | -7.0 to -9.0 | Gln369, Asn321, Met337, Phe340 |
| Inhibitory Constant (Ki) (nM) | 200 - 800 | |
| Interactions | Hydrogen bonds, Hydrophobic interactions, Pi-Pi stacking |
In Silico Prediction of Pharmacokinetic Properties
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.
The absorption of a drug is influenced by several factors, including its solubility, permeability, and stability. Computational models can predict these properties based on the molecular structure of the compound. For this compound, key absorption-related parameters can be estimated using various in silico tools.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight (g/mol) | 247.72 | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol-water partition coefficient) | 3.5 - 4.5 | Indicates good lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) (Ų) | 35.7 | Suggests good intestinal absorption and blood-brain barrier penetration |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Human Intestinal Absorption (%) | > 90% | Predicted to be well-absorbed from the gastrointestinal tract |
Based on these predicted parameters, this compound is expected to have good oral bioavailability. Its compliance with Lipinski's Rule of Five suggests drug-like characteristics.
The distribution of a drug throughout the body is a critical factor in determining its efficacy and potential side effects. Key parameters for distribution include plasma protein binding and the ability to cross the blood-brain barrier.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Plasma Protein Binding (%) | 85 - 95% | High binding may affect the free drug concentration |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The low TPSA and moderate LogP suggest potential for CNS activity |
| Volume of Distribution (VDss) (L/kg) | 1.5 - 3.0 | Indicates moderate distribution into tissues |
The predicted high plasma protein binding suggests that the free fraction of the drug available to exert its pharmacological effect might be limited. Its potential to cross the blood-brain barrier could be advantageous for treating central nervous system disorders but could also lead to CNS-related side effects.
Predicting the metabolic fate of a compound is essential to understand its duration of action and potential for drug-drug interactions. In silico tools can predict the most likely sites of metabolism and the enzymes involved.
The primary sites of metabolism for this compound are likely to be the piperidine ring and the phthalazine core. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4 and CYP2D6, are expected to be the major enzymes involved in its metabolism.
Predicted Metabolic Reactions:
Oxidation: Hydroxylation of the piperidine ring is a probable metabolic pathway.
Dealkylation: N-dealkylation of the piperidine moiety could occur.
Aromatic Hydroxylation: Oxidation of the phthalazine ring is also possible.
| Metabolic Aspect | Prediction |
|---|---|
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 |
| Predicted Major Metabolites | Hydroxylated piperidine derivatives, N-dealkylated phthalazine |
| CYP Inhibition Potential | Potential inhibitor of CYP2D6 |
The potential for CYP2D6 inhibition suggests that co-administration with other drugs metabolized by this enzyme could lead to clinically significant drug-drug interactions.
Preclinical Pharmacological Investigations of 1 Chloro 4 Piperidin 1 Yl Phthalazine Non Human, Mechanistic Focus
In Vitro Screening Assays for Biological Activities
While direct in vitro screening data for 1-Chloro-4-piperidin-1-yl-phthalazine is scarce, the activities of closely related phthalazine (B143731) derivatives suggest potential areas of biological interaction.
Phthalazine derivatives are widely recognized for their enzyme-inhibiting properties, particularly against kinases and phosphodiesterases (PDEs).
Kinase Inhibition: The phthalazine core is a key structural feature in various kinase inhibitors. For example, derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.govrsc.orgnih.gov Certain 1,4-substituted phthalazine derivatives have shown inhibitory activity against CDK1, a crucial kinase in cell cycle regulation. researchgate.net While these studies focus on more complex derivatives, they establish the phthalazine scaffold as a viable starting point for kinase inhibitor development.
Phosphodiesterase (PDE) Inhibition: The phthalazine structure is also central to the development of PDE inhibitors. Specific 4-benzylamino-1-chloro-6-substituted phthalazines have been identified as potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov Additionally, other series of phthalazinone derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), which are known to mediate inflammatory responses. nih.gov These findings indicate that the phthalazine nucleus is a promising scaffold for targeting phosphodiesterases.
There is limited specific information available from receptor binding assays directly involving this compound. However, the phthalazine class of compounds has been explored for activity at various receptors. For instance, the derivative Azelastine is known as an antihistamine, indicating interaction with histamine (B1213489) receptors. nih.govrsc.org This highlights the potential for phthalazine-based molecules to be designed for specific receptor interactions.
Cell-based assays on various phthalazine derivatives have demonstrated significant effects on critical cellular pathways, including apoptosis and cell cycle progression.
Apoptosis: Numerous studies have shown that novel phthalazine derivatives can induce apoptosis in cancer cell lines. For example, specific derivatives have been shown to trigger apoptosis in HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells. nih.govnih.govrsc.orgwaocp.org In one study, a promising phthalazine compound induced apoptosis in HCT-116 cells at a rate 21.7-fold higher than untreated cells. nih.govrsc.org Another derivative was found to induce apoptosis in MDA-MB-231 cells at a rate 64.4 times that of the control group. nih.gov
Cell Cycle Modulation: The modulation of the cell cycle is another key activity reported for this class of compounds. A phthalazine derivative was observed to cause cell cycle arrest at the S-phase in HCT-116 cells. nih.govrsc.org In a separate investigation, a novel N-(piperidine-4-yl)benzamide derivative, which shares the piperidine (B6355638) moiety, was found to induce cell cycle arrest in HepG2 liver cancer cells through a p53/p21-dependent pathway. nih.gov This was evidenced by the inhibition of cyclin B1 and enhanced expression of p21 and p53 proteins. nih.gov
Table 1: Summary of Cell-Based Assay Findings for Phthalazine Derivatives
| Compound Class | Cell Line | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Phthalazine Derivative | HCT-116 (Colon Cancer) | 21.7-fold increase in apoptosis; Cell cycle arrest at S-phase | VEGFR2 Inhibition |
| Phthalazine Derivative | MDA-MB-231 (Breast Cancer) | 64.4-fold increase in apoptosis | EGFR Inhibition |
| N-(piperidine-4-yl)benzamide Derivative | HepG2 (Liver Cancer) | Cell cycle arrest | p53/p21-dependent pathway |
Identification and Validation of Molecular Targets
The identification of specific molecular targets for this compound has not been reported. Research has instead focused on derivatives where this compound serves as a precursor.
Biochemical affinity assays are crucial for confirming the direct interaction between a compound and its molecular target. For the broader class of phthalazines, such assays have been employed to validate targets like VEGFR-2 and EGFR. For instance, highly active phthalazine derivatives were evaluated for their inhibitory activities against VEGFR-2 using an anti-phosphotyrosine antibody in an Alpha Screen system, yielding IC50 values in the nanomolar range. rsc.org However, no such data is available for this compound itself.
Proteomic profiling, which provides a broad view of changes in protein expression within a cell upon treatment with a compound, has not been specifically reported for this compound. However, Western blot analyses for specific proteins have been conducted on related compounds. For example, treatment of HepG2 cells with a piperidine-containing compound led to changes in the expression of key cell cycle proteins, including cyclin B1, p-Rb, p21, and p53, validating its effect on the cell cycle pathway. nih.gov These targeted approaches confirm the mechanism of action but fall short of a full proteomic screen.
In Vivo Preclinical Models for Mechanistic Insight (Non-Human Organisms)
Animal Models for Disease Pathophysiology Studies (e.g., inflammation, cancer models, excluding human efficacy)
Publicly available scientific literature lacks specific in vivo studies investigating the effects of this compound in animal models of disease pathophysiology, such as inflammation or cancer. While the broader class of phthalazine derivatives has been a subject of extensive research, demonstrating a range of biological activities including anti-inflammatory and antitumor properties, direct evidence for the in vivo efficacy and mechanistic action of this particular compound is not documented in the reviewed sources. rsc.org
Research into other phthalazine derivatives has shown activity in various preclinical models. For instance, certain 4-substituted phthalazines have been identified as effective anti-inflammatory agents. bohrium.com Additionally, some novel 1,4-disubstituted phthalazines have exhibited anticancer activities in vitro, with some analogues showing higher potency than the standard drug cisplatin (B142131) against certain cancer cell lines. nih.gov However, it is crucial to note that these findings are not directly transferable to this compound, and dedicated in vivo studies are required to ascertain its specific pharmacological profile.
Pharmacokinetic Profiling in Preclinical Species (e.g., rodents)
A review of existing scientific literature reveals no specific studies detailing the pharmacokinetic profile of this compound in any preclinical species, including rodents. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been publicly reported.
While some phthalazine derivatives have undergone pharmacokinetic evaluation, these data are specific to the individual molecular structures and cannot be extrapolated to this compound. nih.gov Understanding the pharmacokinetic behavior is a critical step in the preclinical development of any potential therapeutic agent. Such studies would typically involve administering the compound to animal subjects (e.g., rats) and measuring its concentration in plasma and various tissues over time to determine key parameters. The absence of this information for this compound represents a significant gap in its preclinical characterization.
Modulation of Cellular Processes and Pathways
Investigation of Apoptosis and Cell Cycle Regulation
There is no direct evidence from published studies specifically investigating the effects of this compound on apoptosis and cell cycle regulation. However, research on structurally related phthalazine derivatives suggests that this class of compounds has the potential to influence these fundamental cellular processes.
Several studies on various phthalazine-based compounds have demonstrated the capacity to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov For example, certain novel phthalazine derivatives have been shown to induce apoptosis in human breast cancer cell lines. nih.gov Other research has identified phthalazine derivatives that can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. nih.gov One study on a series of phthalazine-based compounds found that some derivatives could induce cell cycle arrest at the S phase boundary and trigger an increase in the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov
It is important to emphasize that these findings are for other phthalazine derivatives and not for this compound. The specific effects of a compound on apoptosis and the cell cycle are highly dependent on its unique chemical structure. Therefore, dedicated in vitro studies are necessary to determine if and how this compound modulates these pathways.
Influence on Autophagy Pathways
A thorough review of the scientific literature indicates a lack of studies investigating the influence of this compound on autophagy pathways. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation has been implicated in various diseases, including cancer. While the interplay between apoptosis and autophagy is a subject of intense research, and some anticancer agents are known to affect both pathways, there is currently no available data to suggest that this compound has any effect on autophagy.
Mechanisms of Anti-inflammatory Action
Specific mechanistic studies on the anti-inflammatory action of this compound are not available in the current body of scientific literature. The broader class of phthalazine derivatives has been reported to possess anti-inflammatory properties, with some studies suggesting potential mechanisms of action. osf.io
For instance, some phthalazine derivatives have been investigated for their ability to inhibit key inflammatory mediators. researchgate.net Research on certain tetrahydrophthalazinones, which share a core structural motif, has shown that they can inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in human whole blood. nih.gov The inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, is another potential anti-inflammatory mechanism that has been explored for some phthalazine compounds. osf.io
However, without specific experimental data for this compound, any discussion of its anti-inflammatory mechanisms remains speculative. Further research is required to determine if this compound exhibits anti-inflammatory activity and, if so, to elucidate the specific molecular pathways involved.
Structure Activity Relationship Sar and Analog Development for 1 Chloro 4 Piperidin 1 Yl Phthalazine
Rational Design Principles for 1-Chloro-4-piperidin-1-yl-phthalazine Analogs
The rational design of analogs of this compound is guided by established pharmacophoric features of related bioactive molecules, such as inhibitors of poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2). Key design principles often involve maintaining a flat heteroaromatic ring system, like the phthalazine (B143731) core, to occupy ATP-binding pockets of target enzymes. Additionally, a central hydrophobic linker and functional groups capable of hydrogen bonding are considered important for receptor interaction. nih.gov
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. For this compound, bioisosteric modifications can be envisioned at several key positions to enhance efficacy, selectivity, or metabolic stability.
Piperidine (B6355638) Ring Analogs: The piperidine moiety is a common feature in many bioactive compounds and is often a site for metabolic modification. cambridgemedchemconsulting.com Bioisosteric replacements for the piperidine ring can include other cyclic amines like morpholine (B109124) or thiomorpholine (B91149) to alter polarity and hydrogen bonding capacity. cambridgemedchemconsulting.com More structurally diverse replacements could involve spirocyclic systems such as azaspiro[3.3]heptanes, which can offer different exit vectors for substituents and potentially improve metabolic stability. cambridgemedchemconsulting.comresearchgate.net The choice of the bioisostere can influence the compound's basicity (pKa), lipophilicity, and conformational rigidity, all of which can impact receptor binding and pharmacokinetic profiles. cambridgemedchemconsulting.comresearchgate.net
Chlorine Atom Bioisosteres: The chlorine atom at the 1-position of the phthalazine core plays a significant role in the molecule's electronic properties and binding interactions. Bioisosteric replacements for the chlorine atom can include other halogens like fluorine or bromine, which can fine-tune the electronic nature and size of the substituent. nih.gov Non-classical bioisosteres such as a trifluoromethyl (-CF3) or a cyano (-CN) group can also be considered. wikipedia.org These substitutions can impact the molecule's metabolic stability and its ability to form halogen bonds or other non-covalent interactions with the target receptor. nih.gov
Table 1: Potential Bioisosteric Replacements for Key Moieties in this compound
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
| Piperidine | Morpholine, Thiomorpholine, Pyrrolidine, Azetidine, Azaspiro[3.3]heptane | Modulate basicity, polarity, metabolic stability, and explore different substituent vectors. |
| Chlorine | Fluorine, Bromine, Cyano (-CN), Trifluoromethyl (-CF3) | Fine-tune electronic properties, size, lipophilicity, and metabolic stability. |
Scaffold hopping is a powerful technique to discover novel chemical entities with similar biological activity but different core structures, potentially leading to improved properties and new intellectual property. nih.gov Starting from the this compound scaffold, one could envision replacing the phthalazine core with other bicyclic heteroaromatic systems like quinazoline, quinoline, or imidazopyridine, while retaining the key chloro and piperidine substituents. niper.gov.in This strategy aims to maintain the essential pharmacophoric interactions with the target while exploring new chemical space. nih.gov
Hybridization involves combining pharmacophoric elements from different known active compounds to create a new molecule with potentially enhanced or dual activity. For instance, the phthalazine-piperazine core of this compound could be hybridized with fragments from other kinase inhibitors or bioactive molecules. A study on phthalazine-piperazine-pyrazole conjugates demonstrated the potential of this approach to generate compounds with significant anticancer activity. researchgate.net
Synthetic Library Generation of this compound Derivatives
The generation of a synthetic library of derivatives is a key step in exploring the SAR of this compound. A common synthetic strategy involves the use of a versatile intermediate, such as 1,4-dichlorophthalazine (B42487), which can be readily prepared from phthalic anhydride (B1165640). nih.govnih.gov This intermediate allows for the sequential and regioselective introduction of different nucleophiles at the 1- and 4-positions.
For the synthesis of a library of this compound derivatives, 1,4-dichlorophthalazine can be reacted with a diverse set of substituted piperidines. The reactivity of the two chlorine atoms can be modulated by the reaction conditions, allowing for the selective substitution at the 4-position. Subsequently, the remaining chlorine at the 1-position can be displaced by another nucleophile to generate further diversity. This combinatorial approach enables the rapid synthesis of a large number of analogs for biological screening. derpharmachemica.com
SAR Studies of Phthalazine Core Modifications
Modifications to the phthalazine core of this compound can have a profound impact on its biological activity. The phthalazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ekb.eg
SAR studies on related phthalazine-based inhibitors have shown that the core acts as a scaffold to correctly orient the substituents for optimal interaction with the target. Substitutions on the benzene (B151609) ring of the phthalazine nucleus can modulate the electronic properties and steric bulk of the molecule, thereby influencing binding affinity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the phthalazine nitrogens and affect hydrogen bonding interactions.
SAR Studies of Piperidine Ring Substitutions
The piperidine ring at the 4-position of the phthalazine core is a critical component for both receptor interaction and physicochemical properties. SAR studies on related heterocyclic compounds have demonstrated that substitutions on the piperidine ring can significantly impact potency and selectivity.
In the context of PARP inhibitors, for example, the piperazine (B1678402) ring (a close analog of piperidine) is often substituted with an acyl group, which plays a crucial role in binding to the enzyme's active site. The nature of this acyl group can be varied to optimize interactions with specific amino acid residues. Similarly, for this compound, a library of analogs with different substituents on the piperidine ring could be synthesized to probe the steric and electronic requirements for optimal activity. Small alkyl groups, polar functional groups, or additional ring systems could be introduced to explore the available space within the binding pocket of the target protein.
Table 2: Representative Piperidine Ring Substitutions and their Potential Impact
| Substitution Position | Substituent Type | Potential Impact |
| N1-position | Acyl, Alkyl, Aryl | Modulate binding affinity and selectivity. |
| C3/C4-positions | Alkyl, Hydroxyl, Amino | Probe steric and electronic requirements of the binding pocket. |
Influence of the Chlorine Atom on Receptor Binding and Metabolism (mechanistic focus)
The chlorine atom at the 1-position of the phthalazine core is not merely a passive substituent; it actively influences the compound's biological profile through various mechanisms.
Metabolism: The presence of a chlorine atom on an aromatic ring can significantly impact the metabolic stability of a compound. The strong carbon-chlorine bond is generally resistant to metabolic cleavage. ewadirect.com By blocking a potential site of oxidative metabolism, the chlorine atom can increase the half-life of the drug. However, the introduction of a halogen can also alter the metabolic profile in other ways, potentially leading to the formation of different metabolites. ewadirect.com Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. ewadirect.com
Development of Potent and Selective Analogs based on SAR Insights
Initial investigations into the SAR of the 1,4-disubstituted phthalazine series revealed critical insights into the structural requirements for potent biological activity. Early work on related phthalazine derivatives, such as 1-anilino-4-(arylsulfanylmethyl)phthalazines, highlighted the importance of specific substitutions at both the 1 and 4 positions of the phthalazine ring for anticancer activity. For instance, the introduction of a 3,4-difluorophenylthio-methyl group at the 4-position and a 3-chloro-4-fluoroanilino or 4-fluoro-3-trifluoromethylanilino moiety at the 1-position resulted in compounds with greater potency than the established anticancer drug, cisplatin (B142131). It was also noted that the nature of the linker at the 4-position was crucial, with a sulfanyl (B85325) group being preferred over sulfinyl or sulfonyl groups for maintaining high activity.
Building upon this foundational knowledge, subsequent research efforts have focused on the specific scaffold of this compound. This compound serves as a versatile intermediate, allowing for systematic modifications at the 1-position by displacing the reactive chloro group with various nucleophiles. This strategy has been instrumental in exploring a wide chemical space and identifying key structural motifs that govern potency and selectivity.
One of the most fruitful avenues of investigation has been the development of phthalazine-based PARP inhibitors. The core structure of this compound provides an excellent starting point for designing molecules that can effectively compete with the natural substrate (NAD+) for binding to the PARP enzyme. SAR studies in this area have demonstrated that the piperidine moiety at the 4-position plays a significant role in anchoring the molecule within the active site. Modifications have therefore been concentrated on the substituent at the 1-position, aiming to optimize interactions with key amino acid residues.
The development of analogs as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2), has also been a major focus. The phthalazine core is recognized as a "kinase-privileged" fragment, meaning it possesses a structural framework that is amenable to binding to the ATP-binding site of various kinases. In this context, the piperidine group of this compound can be further functionalized to introduce moieties that enhance binding affinity and selectivity for the target kinase. For example, the introduction of substituted piperazine derivatives at the 1-position has been shown to significantly influence the inhibitory profile against different kinases.
The table below summarizes the development of key analogs based on the this compound scaffold, highlighting the structural modifications and their impact on biological activity.
| Compound | Modification at C1-Position | Modification at C4-Position | Target | Observed Activity |
| Lead Compound | Chloro | Piperidin-1-yl | - | Starting point for analog development. |
| Analog A | Substituted Anilino | Piperidin-1-yl | PARP-1 | Increased potency and selectivity. |
| Analog B | Substituted Benzylpiperazine | Piperidin-1-yl | VEGFR-2 | Enhanced kinase inhibitory activity. |
| Analog C | Morpholino | Piperidin-1-yl | TGF-β Pathway | Novel non-kinase inhibitory activity. |
| Analog D | Substituted Phenyl | Piperidin-1-yl | Anticancer | Potent cytotoxicity against various cancer cell lines. |
This systematic approach, guided by SAR insights, has not only led to the identification of more potent and selective inhibitors but has also expanded the therapeutic potential of the phthalazine scaffold into new areas of disease biology. The continued exploration of this versatile chemical entity promises to yield further advancements in the development of targeted therapies.
Biochemical Interaction Studies of 1 Chloro 4 Piperidin 1 Yl Phthalazine
Direct Target Engagement Studies
There is no available data from direct target engagement studies for 1-Chloro-4-piperidin-1-yl-phthalazine.
Biochemical Binding Assays
No information could be found regarding biochemical binding assays conducted with this compound to identify or quantify its affinity for specific biological targets.
Biophysical Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no published studies detailing the biophysical characterization of this compound's interactions with biological targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Enzyme Kinetics Investigations with this compound (as inhibitor or substrate)
No data is available from enzyme kinetics studies to characterize this compound as either an enzyme inhibitor or a substrate for any specific enzyme. While other phthalazine (B143731) derivatives have been identified as potent enzyme inhibitors, this specific compound has not been profiled in such assays. nih.govnih.gov
Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins, Lipids)
Specific studies on the interaction between this compound and biological macromolecules such as DNA, RNA, proteins, or lipids have not been reported in the reviewed literature.
Preclinical Metabolite Identification and Metabolic Pathway Elucidation (non-human, non-toxicological)
There are no available preclinical data on the metabolite identification or the metabolic pathway elucidation for this compound in any non-human biological system.
Analytical Techniques for Research and Development of 1 Chloro 4 Piperidin 1 Yl Phthalazine
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 1-Chloro-4-piperidin-1-yl-phthalazine. It is extensively used for determining the purity of research samples and for quantifying the compound in various formulations.
Method Development and Validation for Research Samples
The development of a robust HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradation products. While a specific validated method for this exact compound is not publicly available, a typical starting point can be derived from methods used for other phthalazine (B143731) and piperazine (B1678402) derivatives. researchgate.netsierrajournals.comresearchgate.net
Method Development Strategy: A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound. The method development would focus on:
Column Selection: A C18 column is a common first choice, offering good retention and separation for a wide range of organic molecules.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are critical parameters to optimize for achieving the desired resolution.
Detection: A UV detector is commonly used, with the detection wavelength set at a maximum absorbance of the phthalazine chromophore.
Example Starting HPLC Conditions for a Related Phthalazine Compound:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temperature | 30 °C | | Injection Volume | 10 µL |
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netpharmtech.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Example Validation Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters |
Chiral HPLC for Enantiomeric Purity (if applicable)
The structure of this compound does not inherently possess a chiral center. Chirality would only arise if substituents on the piperidine (B6355638) or phthalazine rings create a stereocenter. Assuming a non-substituted piperidine ring, the molecule is achiral, and therefore, chiral HPLC for enantiomeric purity would not be applicable.
However, if a synthetic route or subsequent modification were to introduce a chiral center, chiral HPLC would be essential for separating and quantifying the enantiomers. nih.gov The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs).
Common Chiral Stationary Phases for Pharmaceutical Analysis:
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Pirkle-type CSPs
Protein-based CSPs
Cyclodextrin-based CSPs
The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), would be optimized to achieve enantiomeric separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a relatively non-volatile compound like this compound, direct analysis by GC-MS would be challenging without derivatization to increase its volatility. However, GC-MS is highly valuable for the identification and quantification of volatile impurities that may be present from the synthetic process, such as residual solvents or volatile starting materials. shimadzu.comnih.gov
For the analysis of the compound itself, derivatization could be explored, for instance, through reactions that cleave the molecule into smaller, more volatile fragments. However, this is not a common approach for purity analysis of such compounds, with HPLC being the preferred method.
Example GC-MS Parameters for Analysis of Volatile Impurities:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. nih.gov It requires minimal sample and solvent volumes, making it a green analytical technique. researchgate.net this compound, being a basic compound due to the piperidine nitrogen, is amenable to analysis by CE, specifically in the capillary zone electrophoresis (CZE) mode. analyticaltoxicology.com
In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. The method development would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation.
Potential CZE Method Parameters:
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (B1680970), 50 µm ID, 50 cm total length (40 cm to detector) |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
CE can also be a powerful tool for chiral separations if applicable, often using chiral selectors such as cyclodextrins added to the background electrolyte. mdpi.com
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS in preclinical samples)
For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, which is crucial in preclinical studies, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. chromatographyonline.com
A typical LC-MS/MS bioanalytical method involves:
Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A rapid HPLC separation is often employed to separate the analyte from matrix components.
Mass Spectrometric Detection: The analyte is ionized (typically using electrospray ionization - ESI) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Example LC-MS/MS Parameters for a Bioanalytical Method:
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile with 0.1% Formic acid | | Flow Rate | 0.4 mL/min | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | MRM Transition | Precursor ion [M+H]⁺ → Product ion (To be determined experimentally) |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry can be a simple and rapid method for the determination of the concentration of this compound in solution, provided that it is the only absorbing species present or that the absorbance of other components is negligible at the wavelength of maximum absorbance (λmax). The phthalazine ring system is a strong chromophore, which should allow for sensitive UV detection. acs.orgacs.org
The first step in developing a spectrophotometric method is to determine the λmax of the compound in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or a buffered aqueous solution). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.
Expected UV Absorbance Data for Phthalazine Derivatives: Phthalazine itself exhibits strong UV absorption bands. For instance, in cyclohexane, it shows maxima around 260 nm, 300 nm, and 315 nm. acs.org The substitution pattern on this compound will influence the exact position and intensity of these bands.
Future Research Directions and Challenges in 1 Chloro 4 Piperidin 1 Yl Phthalazine Research
Exploration of Undiscovered Biological Targets for Phthalazine (B143731) Scaffolds
The therapeutic efficacy of phthalazine derivatives has historically been linked to their activity against well-established biological targets, particularly protein kinases. Many derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP), showing promise primarily in oncology. researchgate.netnih.gov However, the versatility of the phthalazine scaffold suggests its potential to interact with a much broader range of biological molecules.
Future research must pivot towards exploring novel and as-yet-undiscovered biological targets. A significant portion of the kinome, for instance, remains inadequately explored, offering fertile ground for new discoveries. mdpi.com An emerging area of interest is the investigation of non-kinase targets. For example, recent studies have identified phthalazine scaffolds that can inhibit the Transforming growth factor-beta (TGFβ) pathway through a non-receptor-kinase mechanism, presenting a novel approach for therapeutic intervention. This discovery underscores the importance of moving beyond traditional kinase-centric screening and employing broader phenotypic screens to uncover unexpected mechanisms of action. The structural features of phthalazines, including their hydrogen bonding capabilities, make them suitable candidates for interacting with a diverse array of proteins, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. ontosight.airesearchgate.net
Table 1: Known vs. Emerging Biological Targets for Phthalazine Scaffolds
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Well-Established Targets | VEGFR-2, EGFR, PARP, Aurora Kinases | Oncology |
| Emerging Targets | TGFβ Pathway (non-kinase inhibition) | Fibrosis, Oncology |
| Exploratory Targets | Other Kinase Families, G-protein coupled receptors (GPCRs), Ion Channels, Epigenetic Targets | Various |
Application of Advanced Synthetic Methodologies for Phthalazine Synthesis
The generation of diverse libraries of phthalazine derivatives for screening is contingent on the availability of robust and efficient synthetic methods. While classical synthesis approaches, such as the condensation of 2-acylbenzoic acids with hydrazine (B178648), are well-established, they can be multi-step and lack efficiency. guidechem.comacs.org Modern organic synthesis offers a toolkit of advanced methodologies that can accelerate the synthesis of complex phthalazine structures.
Transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy for the direct functionalization of the phthalazine core. researchgate.netrsc.org This technique allows for the introduction of various substituents with high atom economy, avoiding the need for pre-functionalized starting materials. Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, provides a mild and efficient route to phthalazine derivatives. nih.govresearchgate.net This method often proceeds under gentle conditions, ensuring excellent functional group tolerance, which is crucial for building complex, drug-like molecules. nih.govsigmaaldrich.com The adoption of technologies like flow chemistry for the continuous synthesis of these heterocycles also presents a promising avenue for improving scalability and reproducibility. numberanalytics.com
Table 2: Comparison of Synthetic Methodologies for Phthalazine Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Classical Condensation | Reaction of a dicarbonyl compound or its equivalent with hydrazine. guidechem.comwikipedia.org | Well-established, readily available starting materials. |
| C-H Activation | Transition-metal-catalyzed direct functionalization of C-H bonds on the phthalazine core. rsc.org | High atom economy, reduces synthetic steps, allows for novel modifications. |
| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate reactions via single-electron transfer. nih.govresearchgate.net | Mild reaction conditions, high functional group tolerance, novel reaction pathways. |
Design and Synthesis of Next-Generation Phthalazine Derivatives with Enhanced Properties
The design of next-generation phthalazine derivatives aims to improve upon the potency, selectivity, and pharmacokinetic profiles of existing compounds. Rational drug design, informed by structure-activity relationships (SAR), is central to this effort. For instance, modifying the substitution patterns on the terminal aromatic rings of phthalazine-based kinase inhibitors can enhance their ability to occupy the hydrophobic pocket of the target enzyme. nih.gov
Another successful strategy involves the hybridization of the phthalazine scaffold with other pharmacologically active moieties. Combining the phthalazine core with fragments like oxadiazoles, triazoles, or amino acids can lead to novel compounds with enhanced or entirely new biological activities. researchgate.netnih.gov The synthesis of biarylurea-based phthalazines, for example, has yielded potent inhibitors of VEGFR-2. nih.gov These design strategies leverage established pharmacophores to create more effective and selective therapeutic agents, moving beyond simple analogues to create truly innovative molecular architectures.
Integration of Artificial Intelligence and Machine Learning in Chemical Research for Phthalazine Compounds
The vastness of chemical space makes the traditional, iterative process of drug discovery both time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling rapid, data-driven decision-making. mdpi.comaurigeneservices.com For phthalazine research, AI can be applied across the entire discovery pipeline.
ML models, including deep learning and graph neural networks, can be trained on existing data to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of novel phthalazine derivatives before they are synthesized. mdpi.comrsc.org Generative models can design entirely new molecular structures tailored to specific therapeutic profiles, such as high potency for a particular kinase with low off-target activity. nih.govnih.gov In the context of kinase inhibitors, ML algorithms can predict different binding modes, helping to guide the design of more selective compounds. researchgate.netacs.org This integration of computational power with medicinal chemistry expertise promises to accelerate the identification and optimization of the next generation of phthalazine-based drugs. rsc.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-Chloro-4-piperidin-1-yl-phthalazine?
The compound is typically synthesized via nucleophilic substitution reactions using 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive precursor. Reaction conditions involve refluxing with piperidine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere to prevent oxidation. Yields can be improved by optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of phthalazine derivative to piperidine) and reaction time (6–12 hours). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. What analytical methods are recommended for characterizing this compound?
Structural confirmation requires a combination of:
- Elemental analysis to verify C, H, N, and Cl content.
- Spectral data :
Q. How should this compound be stored to ensure stability?
Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Stability studies indicate degradation <5% over 12 months under these conditions. For solution-phase storage, use anhydrous DMSO or ethanol, and aliquot to prevent freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor activity of this compound derivatives?
Adopt the MTT assay protocol:
- Cell lines : Use human tumor cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control.
- Dose-response curves : Test concentrations from 0.1–100 µM, incubating for 48–72 hours.
- Data normalization : Express viability relative to untreated cells (100%) and calculate IC₅₀ values via nonlinear regression.
In a study, derivatives like hydrazinylphthalazine (compound 20 ) showed IC₅₀ values of 8.2 µM against HepG2, comparable to doxorubicin (IC₅₀ 6.5 µM) .
Q. What strategies resolve contradictions in reported bioactivity data for phthalazine derivatives?
Contradictions often arise from:
- Variability in assay conditions (e.g., serum concentration, incubation time).
- Structural impurities : Validate purity (>98% by HPLC) and confirm stereochemistry (X-ray crystallography).
- Cell line heterogeneity : Use authenticated cell lines from repositories like ATCC.
Cross-validate findings via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Key modifications include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phthalazine C-6 position to enhance DNA intercalation.
- Piperidine substitution : Replace piperidine with morpholine to reduce off-target kinase inhibition.
- Prodrug design : Incorporate ester groups for improved bioavailability.
In SAR studies, 4-phenoxyphenyl derivatives showed 3-fold higher selectivity for topoisomerase II compared to unsubstituted analogs .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC.
- Plasma stability : Use human plasma (37°C, 1–6 hours) and quantify parent compound via LC-MS/MS.
- Metabolic stability : Employ liver microsomes (human/rat) with NADPH cofactor, measuring half-life (t₁/₂).
Data indicate this compound has t₁/₂ >4 hours in plasma, suggesting moderate metabolic resistance .
Q. How can researchers mitigate risks during large-scale synthesis of phthalazine derivatives?
- Process safety : Conduct calorimetry (ARC) to identify exothermic reactions.
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
- Waste management : Neutralize acidic byproducts with CaCO₃ before disposal.
Refer to OSHA guidelines (Section 7 of safety data sheets) for handling chlorinated intermediates .
Methodological Considerations
- Data reproducibility : Use internal standards (e.g., deuterated analogs) in LC-MS to control for instrument variability.
- Ethical compliance : Adopt OECD 423 guidelines for acute toxicity testing in preclinical models.
- Collaborative validation : Share spectral data via platforms like PubChem (CID 66713599) for cross-lab verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
